alpha,alpha,4-Trimethylphenethyl acetate
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
71617-15-7 |
|---|---|
Molecular Formula |
C13H18O2 |
Molecular Weight |
206.28 g/mol |
IUPAC Name |
[2-methyl-1-(4-methylphenyl)propan-2-yl] acetate |
InChI |
InChI=1S/C13H18O2/c1-10-5-7-12(8-6-10)9-13(3,4)15-11(2)14/h5-8H,9H2,1-4H3 |
InChI Key |
ZZRMFTYRQORIEE-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)CC(C)(C)OC(=O)C |
Origin of Product |
United States |
Synthetic Methodologies for Alpha,alpha,4 Trimethylphenethyl Acetate and Analogues
Classical Organic Synthesis Approaches to Alpha,Alpha,4-Trimethylphenethyl Acetate (B1210297)
Traditional organic synthesis provides a direct and well-established route to alpha,alpha,4-trimethylphenethyl acetate. The primary strategy involves the synthesis of the precursor tertiary alcohol, alpha,alpha,4-trimethylphenethyl alcohol, followed by its esterification.
Esterification Reactions and Optimizations
The esterification of tertiary alcohols such as alpha,alpha,4-trimethylphenethyl alcohol can be challenging due to steric hindrance around the hydroxyl group, which can lead to low yields and competing elimination reactions. google.comresearchgate.net Standard Fischer esterification conditions (acid catalyst with excess carboxylic acid) are often ineffective for tertiary alcohols and can promote dehydration of the alcohol to form an alkene. google.com
To overcome these challenges, alternative esterification methods are employed. One common approach is the use of acid anhydrides or acid chlorides in the presence of a suitable catalyst or base. byjus.com For instance, the reaction of alpha,alpha,4-trimethylphenethyl alcohol with acetic anhydride (B1165640) can yield the desired acetate. The use of a reusable solid catalyst, such as a halide of indium, gallium, zinc, or iron on a support like Montmorillonite K-10, has been shown to effectively catalyze the esterification of tertiary alcohols with acid anhydrides, achieving high conversion and selectivity under mild conditions. google.com
Another method involves the use of mixed anhydrides. For example, a mixture of formic acid and acetic anhydride can be used to formates of tertiary alcohols in high yields, as the formation of the acetate is significantly slower. researchgate.net While this method is effective for formates, it highlights the differential reactivity that can be exploited in ester synthesis.
The table below summarizes various reagents and catalysts used for the esterification of tertiary alcohols.
Table 1: Reagents and Conditions for Esterification of Tertiary Alcohols
| Reagent | Catalyst/Conditions | Key Features |
| Acetic Anhydride | Indium, Gallium, Zinc, or Iron Halides on Mont K-10 | High conversion and selectivity at room temperature; reusable catalyst. google.com |
| Acetic Anhydride | Pyridine | Results in the kinetic product of acetylation. uhcl.edu |
| Acetic Anhydride | Sodium Acetate | Yields the thermodynamic product of acetylation. uhcl.edu |
| Acetic Acid | Cation Exchange Resin (e.g., Amberlyst-15) | Requires anhydrous conditions and a high mole ratio of acid to alcohol. google.com |
Precursor Synthesis and Functionalization Pathways
The key precursor for this compound is the tertiary alcohol, alpha,alpha,4-trimethylphenethyl alcohol. A primary and highly effective method for the synthesis of such tertiary alcohols is the Grignard reaction. purdue.edu This involves the reaction of a ketone with an organomagnesium halide.
Specifically, alpha,alpha,4-trimethylphenethyl alcohol can be synthesized by reacting 4-methylacetophenone with a methylmagnesium halide, such as methylmagnesium bromide (CH₃MgBr). chegg.comquora.com The nucleophilic methyl group from the Grignard reagent attacks the electrophilic carbonyl carbon of the 4-methylacetophenone. Subsequent acidic workup protonates the resulting alkoxide to yield the tertiary alcohol. quora.com
The reaction proceeds as follows:
Formation of the Grignard Reagent: Methyl bromide reacts with magnesium metal in an ether solvent to form methylmagnesium bromide.
Nucleophilic Addition: The methylmagnesium bromide is added to a solution of 4-methylacetophenone. The methyl group adds to the carbonyl carbon, breaking the carbon-oxygen pi bond.
Protonation: The intermediate magnesium alkoxide is treated with a weak acid (e.g., aqueous ammonium (B1175870) chloride) to produce alpha,alpha,4-trimethylphenethyl alcohol.
An alternative precursor synthesis route could involve the catalytic hydrogenation of 4-methylacetophenone to yield alpha,4-dimethylphenethyl alcohol, a secondary alcohol. google.com However, to obtain the target tertiary alcohol, a different strategy is necessary, making the Grignard reaction the more direct approach.
Stereoselective Synthesis Strategies
The synthesis of enantiomerically pure or enriched this compound requires stereoselective methods. Since the target molecule is a tertiary acetate, strategies can focus on the stereoselective synthesis of the precursor alcohol or the resolution of the racemic alcohol.
One prominent strategy is the kinetic resolution of the racemic alpha,alpha,4-trimethylphenethyl alcohol. This can be effectively achieved using enzymes, particularly lipases, which will be discussed in more detail in the biocatalysis section. researchgate.netjocpr.com In a kinetic resolution, one enantiomer of the alcohol reacts faster with an acyl donor to form the ester, leaving the unreacted alcohol enriched in the other enantiomer. rsc.org
Chemical methods for the stereoselective synthesis of tertiary alcohols often involve the asymmetric addition of organometallic reagents to ketones. However, achieving high enantioselectivity in the synthesis of tertiary alcohols with two identical alkyl groups (like the two methyl groups in the target precursor) is not possible through this method. Therefore, strategies often focus on the resolution of the racemic mixture.
Recent advancements have also demonstrated the stereoselective construction of tertiary alcohols through nucleophilic substitution reactions at quaternary carbon stereocenters, offering potential future pathways for such syntheses. nih.gov
Biocatalytic and Enzymatic Synthesis of this compound
Biocatalysis offers a green and highly selective alternative to classical chemical synthesis. Enzymes, particularly lipases, are widely used for the synthesis of esters due to their mild reaction conditions, high selectivity, and ability to function in organic solvents. google.com
Lipase-Catalyzed Esterification Processes
Lipases (triacylglycerol hydrolases, EC 3.1.1.3) are versatile enzymes that can catalyze esterification, transesterification, and aminolysis reactions in non-aqueous media. jocpr.com The synthesis of this compound can be achieved through the lipase-catalyzed esterification of its precursor alcohol with an acyl donor.
The direct esterification of alpha,alpha,4-trimethylphenethyl alcohol with acetic acid is one possibility. However, the water produced as a byproduct can lead to a reverse reaction (hydrolysis), thus limiting the yield. A more common and often more efficient approach is transesterification (also known as acyl transfer). In this process, an ester is used as the acyl donor. Vinyl acetate is a particularly effective acyl donor because the co-product, vinyl alcohol, tautomerizes to acetaldehyde, making the reaction essentially irreversible.
The general mechanism for lipase-catalyzed transesterification follows a Ping-Pong Bi-Bi mechanism. researchgate.net The alcohol first acylates the serine residue in the active site of the lipase (B570770), releasing the first product. The acyl-enzyme intermediate then reacts with the second substrate (the alcohol) to form the final ester and regenerate the enzyme.
Several lipases have been shown to be effective in the synthesis of aromatic acetates. Candida antarctica lipase B (CALB), often immobilized as Novozym 435, is a widely used and highly efficient biocatalyst for such reactions. google.com Other lipases, such as those from Pseudomonas cepacia and Rhizomucor miehei, have also been successfully employed. mdpi.comalmacgroup.com
The table below shows examples of lipases used in the synthesis of aromatic esters.
Table 2: Lipases Employed in Aromatic Ester Synthesis
| Lipase Source | Common Name/Form | Substrate Examples |
| Candida antarctica | Novozym 435 (immobilized) | Tertiary alcohols, various aromatic alcohols |
| Pseudomonas cepacia | Lipase PS | Chiral secondary alcohols |
| Pseudomonas fluorescens | - | Geraniol |
| Rhizomucor miehei | - | Geraniol |
As mentioned in the stereoselective synthesis section, lipase-catalyzed acylation is a powerful tool for the kinetic resolution of racemic alcohols. researchgate.netjocpr.com By carefully selecting the lipase and reaction conditions, one enantiomer of alpha,alpha,4-trimethylphenethyl alcohol can be selectively acylated to its acetate, allowing for the separation of the enantiomerically enriched ester and the remaining unreacted alcohol enantiomer. rsc.org While the kinetic resolution of tertiary alcohols can be more challenging than for secondary alcohols due to steric hindrance, successful examples have been reported. researchgate.netsemanticscholar.org
Microbial Transformations in this compound Production
Whole-cell microbial transformations can also be utilized for the production of esters. nih.gov Some microorganisms, particularly yeasts, are known to produce a variety of esters that contribute to the flavor and aroma of fermented products. nih.gov These organisms possess the necessary enzymes, such as alcohol acetyltransferases, to catalyze the formation of esters from alcohols and acyl-CoA donors. nih.gov
While the microbial production of simple aromatic esters like phenethyl acetate from precursor amino acids (e.g., L-phenylalanine) is well-documented, the synthesis of a sterically hindered tertiary ester like this compound through microbial fermentation is less common and would likely require metabolic engineering. documentsdelivered.com This could involve expressing a suitable alcohol acetyltransferase with activity towards tertiary alcohols in a host organism that can produce the precursor alcohol or can convert an externally supplied precursor.
The advantages of using whole-cell systems include the obviation of enzyme purification and the potential for cofactor regeneration. However, challenges include lower product concentrations, potential side reactions, and more complex product purification.
Enzyme Screening and Engineering for Enhanced Yield and Selectivity
The biocatalytic synthesis of esters, particularly for the flavor and fragrance industry, is an area of significant research interest due to the potential for high selectivity under mild, environmentally benign conditions. matec-conferences.orgresearchgate.net However, the esterification of tertiary alcohols, such as the precursor to this compound, presents a considerable challenge for many standard enzymes due to steric hindrance around the hydroxyl group. d-nb.infonih.govresearchgate.net Consequently, extensive enzyme screening and sophisticated protein engineering strategies are crucial for developing efficient biocatalytic routes to this and similar bulky esters.
Enzyme Screening: The initial step in developing a biocatalytic process is the screening of a diverse range of commercially available or isolated lipases and esterases to identify candidates with at least some activity towards the target tertiary alcohol. uni-stuttgart.de Lipases are the most commonly employed enzymes for esterification reactions. nih.gov However, their natural function is the hydrolysis of triglycerides, and their efficacy in synthetic reactions, especially with sterically demanding substrates, can be low. d-nb.infonih.gov Studies have shown that lipases such as Candida antarctica lipase A (CALA) exhibit some activity in the enantioselective esterification of tertiary alcohols, albeit with low reaction rates. d-nb.inforesearchgate.net The structural features of an enzyme's active site, such as the size of the alcohol-binding pocket and the presence of specific amino acid motifs like the GGGX-motif, have been identified as critical factors governing their activity towards tertiary alcohols. uni-stuttgart.de
Protein Engineering for Enhanced Performance: Once a lead enzyme has been identified through screening, protein engineering techniques are employed to enhance its catalytic efficiency, selectivity, and stability. Two primary strategies are utilized:
Rational Design: This approach involves making specific, targeted mutations to the enzyme's amino acid sequence based on a detailed understanding of its three-dimensional structure and catalytic mechanism. d-nb.infoocl-journal.org For tertiary alcohols, rational design often focuses on enlarging the active site to better accommodate the bulky substrate. d-nb.info By identifying amino acids within a certain proximity to the docked substrate, researchers can select residues for mutation to less sterically hindering amino acids, thereby improving substrate binding and turnover. d-nb.inforesearchgate.net
Directed Evolution: This method mimics the process of natural selection in the laboratory. It involves creating large libraries of enzyme variants through random mutagenesis, followed by high-throughput screening to identify mutants with improved properties. ocl-journal.org This approach does not require prior knowledge of the enzyme's structure and has been successfully used to enhance the stereoselectivity of lipases for other applications. ocl-journal.org
A study on improving the activity of Candida antarctica lipase A (CALA) for the esterification of tertiary alcohols utilized a rational design approach. By identifying amino acids in the vicinity of the active site, researchers created single and double mutants. A double mutant, V278S+S429G, demonstrated a 1.5-fold higher reaction rate than the wild-type enzyme while maintaining excellent enantioselectivity. d-nb.info Another study on the transesterification of a different tertiary alcohol with CALA employed a semi-rational design strategy, creating a library of enzyme variants. One successful variant, L367G, exhibited a tenfold increase in reaction rate compared to the wild-type enzyme, again with high enantioselectivity. nih.gov These examples underscore the power of protein engineering to overcome the inherent limitations of natural enzymes for the synthesis of sterically demanding molecules like this compound.
Table 1: Examples of Protein Engineering Strategies for Tertiary Alcohol Esterification
| Enzyme | Engineering Strategy | Key Mutation(s) | Improvement | Reference |
|---|---|---|---|---|
| Candida antarctica lipase A (CALA) | Rational Design | V278S+S429G | 1.5-fold higher reaction rate | d-nb.info |
| Candida antarctica lipase A (CALA) | Semi-rational Design | L367G | Tenfold increased reaction rate | nih.gov |
Advanced Catalytic Systems in this compound Synthesis
Beyond enzymatic methods, the development of advanced chemical catalytic systems offers alternative and often more robust routes for the synthesis of this compound. Research in this area is focused on improving catalyst activity, selectivity, and reusability, while also addressing environmental concerns.
Metal-based catalysts are widely employed in organic synthesis for their ability to facilitate a broad range of transformations, including esterification. For the synthesis of esters from tertiary alcohols, Lewis acid catalysts have shown particular promise. A study on the esterification of terpenic alcohols, which can be structurally complex, found that the efficiency of different metal Lewis acid catalysts was directly related to the ability of the metal cation to generate H+ ions from the ionization of acetic acid. The trend in catalytic activity was observed as follows: Fe(NO₃)₃ > Al(NO₃)₃ > Cu(NO₃)₂ > Ni(NO₃)₂ > Zn(NO₃)₂ > Mn(NO₃)₂ > Co(NO₃)₂ > LiNO₃.
Heterogeneous catalysts offer significant advantages over their homogeneous counterparts, primarily in terms of ease of separation from the reaction mixture and the potential for catalyst recycling, which aligns with the principles of green chemistry. mdpi.comresearchgate.net For the synthesis of fragrance esters, various solid acid catalysts have been investigated.
Zeolites, with their well-defined porous structures and acidic sites, have been successfully used as catalysts in the synthesis of other fragrance esters, such as α-terpinyl acetate from α-pinene. Other solid acid catalysts, including ion-exchange resins (e.g., Amberlyst-15), sulfated zirconia, and various metal oxides, have also demonstrated high efficacy in esterification reactions. mdpi.comresearchgate.net A patented process for the selective esterification of tertiary alcohols utilizes a reusable solid catalyst comprising one or more halides of indium, gallium, zinc, and iron supported on materials like Montmorillonite K-10 clay. google.com This process can achieve high conversion and selectivity at or near room temperature. google.com The use of such heterogeneous systems avoids the corrosive nature of traditional homogeneous acid catalysts like sulfuric acid and simplifies product purification. mdpi.com
Table 2: Comparison of Homogeneous and Heterogeneous Catalysts in Esterification
| Catalyst Type | Examples | Advantages | Disadvantages |
|---|---|---|---|
| Homogeneous | Sulfuric acid, p-toluenesulfonic acid, Metal nitrates | High activity, Mild reaction conditions | Difficult to separate, Corrosive, Generates acidic waste |
| Heterogeneous | Zeolites, Ion-exchange resins, Supported metal halides, Sulfated zirconia | Easy separation, Reusable, Non-corrosive, Environmentally friendly | Potentially lower activity than homogeneous catalysts, Mass transfer limitations |
The quest for more efficient and selective catalysts has led to the development of novel catalyst architectures with tailored properties. Metal-Organic Frameworks (MOFs) are a class of porous crystalline materials constructed from metal ions or clusters coordinated to organic ligands. Their high surface area, tunable porosity, and chemically versatile nature make them promising candidates for catalysis. scholaris.ca By incorporating catalytically active sites within the framework, MOFs can be designed to perform specific chemical transformations, including esterification. The large and well-defined pores of MOFs can also provide size and shape selectivity, which could be advantageous in the synthesis of bulky molecules like this compound. scholaris.ca The development of MOF-based catalysts for esterification is an active area of research, with the potential to offer superior performance compared to traditional heterogeneous catalysts. researchgate.netyoutube.com
Industrial Scale Synthesis Research for this compound
The transition from laboratory-scale synthesis to industrial production of this compound necessitates a focus on process efficiency, cost-effectiveness, and sustainability. Research in this area is heavily influenced by the principles of process intensification and green chemistry.
Process Intensification (PI) aims to develop smaller, cleaner, and more energy-efficient technologies for chemical production. aiche.org This can be achieved through various strategies, including the use of novel reactors (e.g., microreactors, spinning disk reactors), the integration of reaction and separation steps (e.g., reactive distillation), and the use of alternative energy sources (e.g., microwaves, ultrasound). aiche.orgchemcopilot.comunito.ittue.nl For the production of acetate esters, catalytic distillation is an innovative approach that combines the esterification reaction and the separation of products in a single unit. slchemtech.com This method enhances reaction efficiency by continuously removing the ester from the reaction zone, which shifts the equilibrium towards product formation, leading to higher yields and reduced energy consumption. slchemtech.com
Green Chemistry provides a framework for designing chemical products and processes that reduce or eliminate the use and generation of hazardous substances. matec-conferences.orgpersonalcaremagazine.comperfumerflavorist.com Key principles of green chemistry relevant to the synthesis of this compound include:
Use of Renewable Feedstocks: Exploring bio-based routes to the precursor alcohol and acetic acid. matec-conferences.orgkaust.edu.sa
Catalysis: Employing highly selective and reusable catalysts, such as the heterogeneous and biocatalytic systems discussed previously, to maximize atom economy and minimize waste. matec-conferences.orgresearchgate.net
Safer Solvents and Auxiliaries: Reducing or eliminating the use of volatile organic solvents in favor of greener alternatives or solvent-free conditions. matec-conferences.orgpersonalcaremagazine.com
Energy Efficiency: Designing processes that can be conducted at ambient temperature and pressure to minimize energy consumption. matec-conferences.orgperfumerflavorist.com
The fragrance industry is increasingly adopting these principles to enhance the sustainability of its manufacturing processes. matec-conferences.orgresearchgate.netpersonalcaremagazine.comperfumerflavorist.com The application of green chemistry and process intensification in the industrial-scale synthesis of this compound can lead to a more environmentally responsible and economically competitive manufacturing process. matec-conferences.orgresearchgate.netchemcopilot.com
Reactor Design and Continuous Flow Synthesis
The industrial synthesis of acetate esters, including this compound, is significantly influenced by reactor design, which aims to maximize yield, purity, and throughput while minimizing costs and environmental impact. The choice between batch and continuous processing, as well as the specific reactor type, depends on production scale, reaction kinetics, and the need to manage reaction equilibrium.
Esterification is a reversible reaction, and for sterically hindered tertiary alcohols like alpha,alpha,4-trimethylphenethyl alcohol, achieving high conversion can be challenging. mdpi.comgoogle.com Reactor design often incorporates strategies to shift the equilibrium towards the product side, primarily through the removal of water.
Reactor Types and Configurations:
Stirred Batch Reactors: For specialty chemicals, stirred batch reactors are common. They offer flexibility for producing multiple products in the same equipment. In the context of tertiary alcohol esterification, a batch reactor would be charged with the alcohol, an acetylating agent (such as acetic anhydride), and a catalyst. google.com The reaction would proceed for a set period at a controlled temperature. A key challenge is managing the reaction exotherm and ensuring efficient mixing. A patent for the selective esterification of tertiary alcohols highlights the use of a stirred batch reactor fitted with a reflux condenser, which allows for the condensation of reactants and their return to the reaction mixture. google.com
Continuous Stirred Tank Reactors (CSTRs): For larger scale production, CSTRs offer advantages in terms of consistent product quality and process control. In a CSTR, reactants are continuously fed into the reactor, and the product mixture is continuously withdrawn. While CSTRs are suitable for many esterification processes, achieving high single-pass conversion for equilibrium-limited reactions can be difficult. researchcommons.orgsemanticscholar.org To address this, multiple CSTRs in series can be used to approximate the performance of a plug flow reactor.
Plug Flow Reactors (PFRs): PFRs, often in the form of packed-bed or tubular reactors, are highly efficient for many continuous processes. In a PFR, reactants flow through a tube, and the composition changes along the length of the reactor. PFRs can achieve higher conversions than a single CSTR of the same volume for most reaction kinetics. semanticscholar.orgresearchgate.net For the synthesis of this compound, a PFR could be packed with a solid acid catalyst, simplifying catalyst separation from the product stream.
Reactive Distillation: This process intensification strategy combines reaction and distillation in a single unit. As the ester is formed, the water byproduct is continuously removed by distillation, driving the reaction towards completion. This is particularly effective for equilibrium-limited esterifications. While complex to design and operate, reactive distillation can offer significant savings in capital and operating costs.
Continuous Flow Synthesis:
The shift from batch to continuous flow manufacturing is a key trend in the chemical industry, driven by the principles of green chemistry. Continuous flow synthesis offers several advantages for the production of fragrance esters like this compound.
Key benefits include:
Enhanced Safety: The small reactor volumes and high surface-area-to-volume ratios allow for better control of reaction temperature, minimizing the risk of thermal runaways.
Improved Efficiency: Continuous flow processes can significantly reduce reaction times, from hours in batch mode to minutes in flow. nih.gov This is achieved through enhanced mass and heat transfer.
Higher Yields and Purity: Precise control over residence time, temperature, and stoichiometry can lead to fewer side reactions and a cleaner product profile.
Scalability: Scaling up a continuous flow process is often simpler than for a batch process, involving running the system for longer periods or "numbering-up" by adding parallel reactor lines.
A potential continuous flow setup for this synthesis could involve pumping a stream of alpha,alpha,4-trimethylphenethyl alcohol and a stream of acetic anhydride through a static mixer before entering a heated tubular reactor, possibly packed with an immobilized acid catalyst. acs.org The output stream would then proceed to a purification stage, which could also be a continuous process like distillation or liquid-liquid extraction.
Table 1: Comparison of Reactor Technologies for Ester Synthesis
| Feature | Stirred Batch Reactor | Continuous Stirred Tank Reactor (CSTR) | Plug Flow Reactor (PFR) | Continuous Flow (Microreactor) |
|---|---|---|---|---|
| Operation Mode | Discontinuous | Continuous | Continuous | Continuous |
| Typical Scale | Lab to Medium | Large | Large | Lab to Production |
| Process Control | Moderate | Good | Good | Excellent |
| Heat Transfer | Limited | Good | Good | Excellent |
| Conversion | Variable | Lower per volume | Higher per volume | High |
| Flexibility | High | Low | Low | Moderate |
| Safety Profile | Lower | Good | Good | Excellent |
Raw Material Sourcing and Sustainability Considerations
The sustainability of this compound is intrinsically linked to the sourcing of its raw materials and the environmental impact of its synthesis process. The fragrance industry is increasingly focusing on green chemistry principles to reduce its ecological footprint. personalcareinsights.comsobfragrance.com
Raw Material Sourcing:
The primary raw materials for the synthesis of this compound are an acetylating agent and the precursor alcohol, alpha,alpha,4-trimethylphenethyl alcohol.
Acetylating Agent: Acetic anhydride or acetic acid are the most common acetylating agents. These are large-volume industrial chemicals, typically produced via petrochemical routes such as the carbonylation of methanol (B129727). Efforts are being made to produce acetic acid from renewable feedstocks like biomass or through biocatalytic routes, which could improve the sustainability profile of the final product.
Alpha,Alpha,4-Trimethylphenethyl Alcohol: The synthesis of this specific tertiary alcohol likely starts from more basic building blocks derived from petroleum. A plausible and efficient synthetic route would involve the reaction of a Grignard reagent, methylmagnesium bromide, with 4-methylacetophenone. 4-Methylacetophenone itself can be produced from the acylation of toluene (B28343), a bulk chemical derived from crude oil refining. An alternative precursor could be 4-methylstyrene, which is used in the production of polymers and specialty chemicals. chemicalbook.com
Sustainability Considerations:
The production of fragrance ingredients, whether synthetic or natural, has an environmental impact. perfumerflavorist.com Synthetic molecules like this compound, which are often embedded in petrochemistry, face scrutiny regarding their lifecycle. personalcareinsights.com However, synthetic routes also offer significant sustainability advantages.
Green Chemistry Principles: The fragrance industry is adopting green chemistry to design safer and more sustainable materials. sobfragrance.com This involves using less hazardous substances, minimizing waste, improving atom economy, and reducing energy consumption. westlondonliving.co.uk For instance, replacing traditional mineral acid catalysts with reusable solid acid catalysts in the esterification step reduces waste and simplifies purification. google.com
Petrochemical Dependence: The primary challenge for the sustainability of this compound is its reliance on petrochemical feedstocks like toluene. The long-term sustainability goal for the industry is to transition towards renewable raw materials. personalcareinsights.com This could involve developing biosynthetic pathways in microorganisms to produce the precursor alcohol or its building blocks from sugars or other bio-based sources.
Lifecycle and Biodegradability: A key aspect of sustainability is the fate of the chemical after its use. Designing fragrance molecules that are readily biodegradable is a major focus of research. While synthetic molecules can be designed for stability, modern approaches aim to incorporate features that allow for environmental degradation, preventing persistence and bioaccumulation.
Table 2: Sustainability Profile of a Petrochemical-Based Synthetic Route
| Sustainability Factor | Consideration for this compound | Potential for Improvement |
|---|---|---|
| Feedstock Origin | Primarily petrochemical (e.g., from toluene or styrene (B11656) derivatives). | Development of bio-based routes to precursors. |
| Catalysis | Traditional routes may use corrosive mineral acids. | Use of heterogeneous, recyclable solid acid catalysts. google.com |
| Energy Consumption | Batch processing can be energy-intensive. | Adoption of continuous flow processes to reduce energy use. nih.gov |
| Waste Generation | Potential for catalyst and solvent waste; formation of byproducts. | High-selectivity catalysts and solvent-free conditions minimize waste. |
| Atom Economy | Esterification with acetic anhydride produces acetic acid as a byproduct. | Routes with higher atom economy are preferable. |
| Biodegradability | Must be assessed to ensure no environmental persistence. | Design for biodegradability is a key research area. |
Structural Modifications and Derivative Synthesis of Alpha,alpha,4 Trimethylphenethyl Acetate
Design Principles for Alpha,Alpha,4-Trimethylphenethyl Acetate (B1210297) Analogues
The design of new molecules based on a parent structure is a cornerstone of chemical research, aiming to enhance or modify their properties. For alpha,alpha,4-trimethylphenethyl acetate, this would involve systematic structural changes to understand and optimize its chemical behavior.
Structure-activity relationship (SAR) studies are fundamental to understanding how a molecule's chemical structure relates to its properties. thieme-connect.com For phenethylamines and related compounds, SAR investigations have shown that modifications to the aromatic ring and the ethylamine (B1201723) side chain can significantly impact their chemical and biological characteristics. nih.gov In the context of this compound, a systematic investigation would involve synthesizing a series of analogues and evaluating their properties.
Key modifications could include:
Aromatic Ring Substitution: Introducing various substituents (e.g., halogens, nitro groups, methoxy (B1213986) groups) at different positions on the phenyl ring can alter the molecule's electronic properties, lipophilicity, and steric profile. For instance, alkyl or halogen groups at the para position of the phenyl ring have been shown to have a positive effect on the binding affinity of some phenethylamines to certain receptors. nih.gov
Alpha-Carbon Alkylation: The two methyl groups on the alpha-carbon contribute to the molecule's steric bulk. Replacing one or both with different alkyl groups (e.g., ethyl, propyl) would modulate this steric hindrance and could influence reactivity and intermolecular interactions.
The findings from such studies could be compiled into a data table to visualize the relationships between structural changes and observed effects.
Table 1: Hypothetical Structure-Activity Relationship Data for Analogues of this compound
| Compound | R1 (Aromatic Ring) | R2 (alpha-position) | R3 (Ester) | Observed Property (Example: Relative Reactivity) |
|---|---|---|---|---|
| Parent | 4-CH₃ | CH₃, CH₃ | COCH₃ | 1.0 |
| Analogue 1 | 4-Cl | CH₃, CH₃ | COCH₃ | 1.5 |
| Analogue 2 | 4-OCH₃ | CH₃, CH₃ | COCH₃ | 0.8 |
| Analogue 3 | 4-CH₃ | H, CH₃ | COCH₃ | 1.2 |
| Analogue 4 | 4-CH₃ | CH₃, CH₃ | COCH₂CH₃ | 0.9 |
Rational design utilizes the understanding of a molecule's structure and properties to create new compounds with desired characteristics. This approach is more targeted than traditional SAR studies and often employs computational modeling to predict the effects of structural modifications.
For the this compound framework, rational design could be used to:
Introduce Bioisosteric Replacements: Bioisosteres are substituents or groups with similar physical or chemical properties that can be interchanged to explore their effects. For example, a hydroxyl group could be replaced by an amine, or a phenyl ring could be replaced by a bioisosteric heterocycle like thiophene (B33073) or pyridine.
Modify Lipophilicity: The lipophilicity of a molecule can be fine-tuned by adding or removing polar or nonpolar functional groups. This is a critical parameter in many chemical applications, including catalysis and materials science.
Incorporate Conformational Constraints: Introducing cyclic structures or bulky groups can restrict the conformational flexibility of the molecule. This can lead to more specific interactions with other molecules or surfaces.
Synthetic Pathways to Functionalized this compound Derivatives
The synthesis of functionalized derivatives of this compound would rely on a variety of well-established organic reactions. The precursor, alpha,alpha,4-trimethylphenethyl alcohol, would likely be the starting point for many of these synthetic routes.
The introduction of heteroatoms and new functional groups can dramatically alter the properties of the parent molecule. nih.gov
Aromatic Ring Functionalization: The phenyl ring can be functionalized through electrophilic aromatic substitution reactions. For example, nitration (using nitric acid and sulfuric acid) can introduce a nitro group, which can then be reduced to an amine. Halogenation (using Br₂ or Cl₂ with a Lewis acid catalyst) can introduce halogen atoms. Friedel-Crafts acylation or alkylation can introduce new carbon substituents.
Side-Chain Modification: The alpha,alpha-dimethyl arrangement can be modified by starting from a different ketone precursor before the addition of an organometallic reagent to create the tertiary alcohol.
Ester Group Derivatization: The acetate ester can be hydrolyzed to the corresponding alcohol, which can then be re-esterified with different carboxylic acids or their derivatives (e.g., acid chlorides, anhydrides) to yield a variety of esters. nih.gov Alternatively, the alcohol can be converted to other functional groups, such as ethers or halides.
Table 2: Potential Synthetic Pathways for Functionalized Derivatives
| Target Modification | Potential Reagents and Conditions | Resulting Functional Group |
|---|---|---|
| Aromatic Nitration | HNO₃, H₂SO₄ | -NO₂ |
| Aromatic Halogenation | Br₂, FeBr₃ | -Br |
| Ester Hydrolysis | NaOH, H₂O/EtOH | -OH (alcohol) |
| Re-esterification | R'COCl, Pyridine | -OCOR' |
| Ether Synthesis | NaH, R'Br | -OR' |
The parent molecule, this compound, is achiral due to the presence of two identical methyl groups at the alpha-position. To introduce chirality at this center, one of the methyl groups must be replaced with a different substituent. The synthesis of such chiral analogues would require asymmetric synthetic methods to produce a single enantiomer. nih.gov
A common strategy for the asymmetric synthesis of chiral tertiary alcohols involves the addition of an organometallic reagent to a prochiral ketone in the presence of a chiral catalyst or ligand. chemrxiv.org For example, a chiral analogue of this compound could be synthesized by the asymmetric addition of a methyl Grignard reagent to 4-methylacetophenone, followed by esterification.
Alternatively, kinetic resolution of a racemic mixture of the corresponding chiral alcohol could be employed. scirp.orgmdpi.com This often involves the use of enzymes, such as lipases, which selectively acylate one enantiomer, allowing for the separation of the unreacted enantiomer and the esterified product.
Polymer-supported synthesis, also known as solid-phase synthesis, is a powerful technique for the preparation of libraries of compounds for screening purposes. researchgate.net This method involves attaching a starting material to an insoluble polymer resin, performing a series of reactions, and then cleaving the final product from the support. dtu.dkchimia.ch The main advantage is the ease of purification, as excess reagents and byproducts can be simply washed away from the resin-bound product.
To synthesize conjugates of this compound, one could immobilize the corresponding alcohol or carboxylic acid on a suitable resin.
Immobilization of the Alcohol: The precursor alcohol, alpha,alpha,4-trimethylphenethyl alcohol, could be attached to a resin via a linker. Subsequent reactions could then be performed on the aromatic ring or other parts of the molecule before cleavage from the resin.
Immobilization of the Acid: Acetic acid could be attached to an aminomethylated resin to form an amide linkage. This resin-bound acetate could then be used to acylate a library of different phenethyl alcohol derivatives.
This approach would allow for the rapid and efficient generation of a diverse range of this compound analogues for further investigation. The use of polymer-supported reagents, such as polymer-bound catalysts or acylating agents, can also simplify the synthesis and purification of these compounds. thieme-connect.comacs.orgorganic-chemistry.org
Chemoenzymatic Approaches to this compound Derivatives
Chemoenzymatic synthesis represents a powerful strategy that combines the advantages of chemical synthesis with the high selectivity of biocatalysts, such as enzymes. In the context of producing derivatives of this compound, chemoenzymatic approaches primarily focus on the use of lipases for the kinetic resolution of the precursor alcohol, alpha,alpha,4-trimethylphenethyl alcohol. This resolution is a critical step in obtaining enantiomerically pure or enriched derivatives, which can have distinct biological activities.
Lipases (triacylglycerol ester hydrolases, EC 3.1.1.3) are widely employed in biocatalysis due to their ability to catalyze esterification, transesterification, and hydrolysis reactions with high chemo-, regio-, and enantioselectivity. mdpi.comnih.gov The application of lipases in non-aqueous media is particularly advantageous for the synthesis of esters, as it shifts the reaction equilibrium towards synthesis rather than hydrolysis. jst.go.jpnih.gov
The primary chemoenzymatic strategy for generating chiral derivatives related to this compound involves the kinetic resolution of the corresponding racemic alcohol. In this process, a lipase (B570770) is used to selectively acylate one enantiomer of the alcohol, leaving the other enantiomer unreacted. This results in a mixture of an enantioenriched acetate and the unreacted, enantioenriched alcohol, which can then be separated.
A significant challenge in the enzymatic acylation of alpha,alpha,4-trimethylphenethyl alcohol is its tertiary alcohol structure. Lipases, such as the commonly used Candida antarctica lipase B (CALB), often show lower reactivity towards sterically hindered tertiary alcohols compared to primary or secondary alcohols. nih.gov However, research into the enzymatic acylation of other sterically hindered alcohols has shown that with careful selection of the enzyme, acyl donor, and reaction conditions, successful resolutions can be achieved.
Key parameters that are optimized in the development of chemoenzymatic processes for the synthesis of derivatives of this compound include the choice of lipase, the acyl donor, the solvent, and the temperature. Novozym 435, an immobilized form of CALB, is a frequently utilized biocatalyst due to its high activity and stability in organic solvents. nih.govrsc.org Vinyl acetate is often a preferred acyl donor as the vinyl alcohol tautomerizes to acetaldehyde, making the reaction irreversible and driving it towards completion. nih.gov
The selection of the solvent is also critical, as it can influence enzyme activity and enantioselectivity. Solvents like hexane, heptane, and diisopropyl ether are commonly used in these reactions. nih.govnih.gov The optimization of these parameters is crucial for achieving high conversion rates and enantiomeric excess (ee) of the desired products.
While direct studies on the chemoenzymatic synthesis of this compound are limited, the principles derived from research on analogous structures provide a solid foundation for the development of such processes. The data from studies on the kinetic resolution of other aryl-alcohols can be extrapolated to design potential chemoenzymatic routes to chiral derivatives of this compound.
Detailed Research Findings in Chemoenzymatic Synthesis
The following table summarizes the findings from chemoenzymatic resolutions of various alcohols, which can serve as a model for the potential synthesis of this compound derivatives.
| Enzyme | Substrate | Acyl Donor | Solvent | Temp (°C) | Conversion (%) | Enantiomeric Excess (ee) | Reference |
| Novozym 435 | (RS)-1-(1-naphthyl)ethanol | Vinyl acetate | n-Heptane | 60 | 48 | 90% (S-alcohol) | nih.gov |
| Lipase from Pseudomonas cepacia | rac-1-(2-furyl)ethanol | Vinyl acetate | n-Heptane | RT | 47 | >99% | nih.gov |
| Novozym 435 | (RS)-Aryltrimethylsilyl chiral alcohols | Vinyl acetate | Hexane | RT | ~50 | >99% (R-acetate and S-alcohol) | nih.gov |
| Lipase from Pseudomonas fluorescens | rac-1-(2,6-dimethylphenoxy)propan-2-yl acetate | Water (hydrolysis) | Phosphate buffer/MeCN | 30 | 50 | >99% (R-alcohol and S-acetate) | mdpi.com |
These examples highlight the effectiveness of lipases in resolving racemic alcohols to produce enantiomerically pure compounds. The high enantiomeric excesses achieved underscore the potential of chemoenzymatic methods for the synthesis of chiral derivatives of this compound.
Further research would be necessary to specifically address the challenges posed by the tertiary nature of alpha,alpha,4-trimethylphenethyl alcohol and to optimize the reaction conditions for its efficient enzymatic resolution. This could involve screening a wider range of lipases, exploring different acyl donors, and employing reaction engineering strategies to enhance the catalytic efficiency.
Analytical Research Methodologies for Alpha,alpha,4 Trimethylphenethyl Acetate Studies
Advanced Spectroscopic Characterization Techniques for Alpha,Alpha,4-Trimethylphenethyl Acetate (B1210297)
Spectroscopic methods provide detailed information about the molecular structure and functional groups present in alpha,alpha,4-trimethylphenethyl acetate.
High-resolution NMR spectroscopy is an indispensable tool for the unambiguous structural confirmation of this compound. Both ¹H and ¹³C NMR are utilized to map the carbon-hydrogen framework of the molecule.
¹H NMR Spectroscopy: The proton NMR spectrum provides information on the chemical environment of each hydrogen atom. The expected chemical shifts (δ) are influenced by the electron density around the protons. For this compound, distinct signals are anticipated for the aromatic protons, the benzylic protons, the gem-dimethyl protons, and the acetate methyl protons.
¹³C NMR Spectroscopy: The carbon-13 NMR spectrum reveals the chemical environment of each carbon atom in the molecule. Key resonances would include those for the carbonyl carbon of the acetate group, the quaternary carbon bearing the gem-dimethyl groups, the aromatic carbons, and the methyl carbons.
Predicted NMR Data for this compound
| Atom | Predicted ¹H NMR Chemical Shift (ppm) | Predicted ¹³C NMR Chemical Shift (ppm) |
| Aromatic CH | 7.0 - 7.2 | 128 - 130 |
| Aromatic C (substituted) | - | 135, 145 |
| Benzylic CH₂ | 2.8 - 3.0 | ~45 |
| Quaternary C | - | ~80 |
| gem-Dimethyl CH₃ | 1.5 - 1.7 | ~25 |
| Acetate CH₃ | 1.9 - 2.1 | ~21 |
| Carbonyl C=O | - | ~170 |
Note: The data in this table is predicted and serves as an illustrative example. Actual experimental values may vary.
Mass spectrometry is a powerful technique for determining the molecular weight and elemental composition of this compound, as well as for identifying and characterizing impurities. Electron ionization (EI) is a common method for generating ions.
The fragmentation pattern observed in the mass spectrum provides valuable structural information. For an ester like this compound, characteristic fragmentation pathways include cleavage of the ester bond and rearrangements. Common fragmentation patterns for esters can be observed. libretexts.org Alpha-cleavage next to the carbonyl group and McLafferty rearrangements are typical fragmentation mechanisms for esters, which can help in identifying the structure of unknown compounds. miamioh.edu
Expected Key Fragments in the Mass Spectrum of this compound
| m/z (mass-to-charge ratio) | Possible Fragment Ion | Significance |
| 206 | [C₁₃H₁₈O₂]⁺ | Molecular Ion (M⁺) |
| 147 | [M - OCCH₃]⁺ | Loss of the acetyl group |
| 131 | [C₁₀H₁₁]⁺ | Loss of acetic acid |
| 119 | [C₉H₁₁]⁺ | Benzylic cation after rearrangement |
| 91 | [C₇H₇]⁺ | Tropylium ion |
| 43 | [CH₃CO]⁺ | Acetyl cation (often the base peak) |
Note: This table represents expected fragmentation based on the structure and may not include all possible fragments or their relative intensities.
Vibrational spectroscopy, including infrared (IR) and Raman techniques, is highly effective for identifying functional groups and can be employed for real-time monitoring of chemical reactions involving this compound.
Infrared (IR) Spectroscopy: The IR spectrum would show characteristic absorption bands for the functional groups present. A strong, sharp peak is expected for the carbonyl (C=O) stretch of the ester group. Other significant absorptions would include C-O stretching, aromatic C=C stretching, and C-H stretching from the alkyl and aromatic moieties.
Raman Spectroscopy: Raman spectroscopy provides complementary information to IR. It is particularly sensitive to non-polar bonds and symmetric vibrations. The aromatic ring vibrations are typically strong in the Raman spectrum.
Characteristic Vibrational Frequencies for this compound
| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) |
| C=O (ester) | Stretch | 1735 - 1750 |
| C-O (ester) | Stretch | 1000 - 1300 |
| C=C (aromatic) | Stretch | 1450 - 1600 |
| C-H (aromatic) | Stretch | 3000 - 3100 |
| C-H (aliphatic) | Stretch | 2850 - 3000 |
Note: The wavenumbers provided are typical ranges for the specified functional groups.
Chromatographic Separation and Quantification Methods for this compound
Chromatographic techniques are essential for separating this compound from complex mixtures and for its precise quantification.
Gas chromatography is a primary technique for the analysis of volatile and semi-volatile compounds like this compound. The choice of stationary phase is critical for achieving good separation. phenomenex.com For aromatic esters, a mid-polarity stationary phase is often suitable. phenomenex.com
GC Conditions:
Column: A common choice would be a capillary column with a stationary phase such as 5% phenyl-methylpolysiloxane.
Carrier Gas: Helium or hydrogen are typically used as the carrier gas. libretexts.org
Injection: Split or splitless injection may be used depending on the sample concentration. coresta.org
Temperature Program: A temperature gradient is often employed to ensure the efficient elution of compounds with a range of boiling points. libretexts.org
Detector: A Flame Ionization Detector (FID) provides excellent sensitivity for hydrocarbons. For definitive identification, a Mass Spectrometer (MS) is used as the detector (GC-MS), providing both retention time and mass spectral data.
High-performance liquid chromatography is a versatile technique for the analysis of a wide range of compounds, including those that are not sufficiently volatile for GC.
Reversed-Phase HPLC: For a moderately polar compound like this compound, reversed-phase HPLC is the most common approach.
Stationary Phase: A C18 or a Phenyl-Hexyl column would be appropriate, with the phenyl column potentially offering enhanced selectivity due to π-π interactions with the aromatic ring of the analyte. elementlabsolutions.com
Mobile Phase: A mixture of water and an organic solvent like acetonitrile (B52724) or methanol (B129727) is typically used. academicjournals.org A gradient elution, where the proportion of the organic solvent is increased over time, may be necessary for complex samples.
Detector: A UV detector is suitable for this compound due to the presence of the aromatic ring, which absorbs UV light. A detection wavelength in the range of 210-260 nm would likely be used. academicjournals.org
Illustrative HPLC Method Parameters
| Parameter | Condition |
| Column | C18, 4.6 x 150 mm, 5 µm particle size |
| Mobile Phase | Acetonitrile:Water (gradient) |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 10 µL |
| Column Temperature | 25 °C |
| Detector | UV at 220 nm |
Note: These parameters are illustrative and would require optimization for a specific application.
Chiral Chromatography for Enantiomeric Purity Assessment
The enantiomeric purity of α,α,4-trimethylphenethyl acetate is a critical parameter, particularly in fields such as fragrance and pharmaceuticals where enantiomers can exhibit different biological activities and sensory properties. Chiral chromatography is the cornerstone for assessing enantiomeric purity, enabling the separation and quantification of individual enantiomers. bgb-analytik.comphenomenex.com The selection of the chiral stationary phase (CSP) is paramount for achieving successful enantiomeric resolution. bgb-analytik.com For compounds structurally similar to α,α,4-trimethylphenethyl acetate, polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose, often provide effective separation. nih.gov
High-performance liquid chromatography (HPLC) is a common modality for chiral separations. phenomenex.com The choice of mobile phase is dependent on the CSP and the analyte's properties. Normal-phase, reversed-phase, and polar organic modes can be employed, with the selection being an empirical process to achieve optimal separation. sigmaaldrich.commdpi.com Supercritical fluid chromatography (SFC) presents an alternative with advantages in terms of speed and efficiency. bgb-analytik.com
Illustrative HPLC Conditions for Chiral Separation of an Aromatic Acetate:
| Parameter | Condition |
| Column | Chiralpak® IA (amylose-based CSP) |
| Mobile Phase | n-Hexane/Isopropanol (90:10, v/v) |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 220 nm |
| Temperature | 25 °C |
This table is illustrative and represents typical starting conditions for method development for a compound structurally related to α,α,4-trimethylphenethyl acetate.
Hyphenated Analytical Techniques in this compound Research
Hyphenated techniques, which couple a separation method with a spectroscopic detection method, are indispensable for the analysis of α,α,4-trimethylphenethyl acetate in complex matrices.
GC-MS and LC-MS Applications in Complex Mixture Analysis
Gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS) are powerful tools for the identification and quantification of α,α,4-trimethylphenethyl acetate. nih.govmdpi.com GC-MS is particularly well-suited for the analysis of volatile and semi-volatile compounds like many fragrance ingredients. coresta.orgresearchgate.net The coupling of GC with MS allows for the separation of components in a mixture followed by their identification based on their mass spectra. jmaterenvironsci.com
LC-MS is a versatile technique applicable to a broader range of compounds, including those that are not amenable to GC analysis due to low volatility or thermal instability. nih.govmdpi.com For the analysis of complex samples, such as cosmetic formulations, sample preparation techniques like liquid-liquid extraction (LLE) or solid-phase microextraction (SPME) may be employed prior to GC-MS or LC-MS analysis to isolate the analytes of interest and remove interfering matrix components. nih.govresearchgate.net
Online Reaction Monitoring with Coupled Techniques
The synthesis of α,α,4-trimethylphenethyl acetate, likely through an esterification reaction, can be monitored in real-time using online coupled techniques. google.comresearchgate.net This provides valuable kinetic and mechanistic information, allowing for process optimization. researchgate.netmdpi.com Techniques such as HPLC coupled with a UV detector or mass spectrometer can be connected to a reaction vessel to continuously draw and analyze samples. nih.govrsc.org Spectroscopic methods like near-infrared (NIR) and mid-infrared (MIR) spectroscopy have also been successfully employed for the online monitoring of esterification reactions, offering a non-invasive way to track the concentration of reactants and products over time. researchgate.netnih.gov Benchtop NMR spectroscopy is another emerging technique for real-time reaction monitoring. magritek.com
Method Validation and Performance Assessment in Quantitative Analysis
For the quantitative analysis of α,α,4-trimethylphenethyl acetate, it is crucial to utilize a fully validated analytical method to ensure the reliability and accuracy of the results. sci-hub.senih.gov Method validation is performed according to established guidelines and involves the assessment of several key performance parameters. nih.govjfda-online.com
These parameters include:
Linearity: The ability of the method to produce results that are directly proportional to the concentration of the analyte within a given range. researchgate.net
Accuracy: The closeness of the measured value to the true value, often assessed through recovery studies in spiked samples. coresta.org
Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This is typically evaluated at different levels, such as repeatability (intra-day precision) and intermediate precision (inter-day precision). nih.gov
Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. researchgate.net
Limit of Quantification (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy. coresta.orgnih.gov
Specificity/Selectivity: The ability to assess unequivocally the analyte in the presence of components that may be expected to be present. sci-hub.se
Illustrative Method Validation Parameters for Quantitative Analysis of a Fragrance Compound by GC-MS:
| Parameter | Typical Value |
| Linearity (r²) | > 0.995 |
| Accuracy (Recovery) | 85-115% |
| Precision (RSD) | < 15% |
| LOD | 0.01 µg/mL |
| LOQ | 0.05 µg/mL |
This table provides illustrative performance characteristics for a validated quantitative method for a fragrance allergen, which would be analogous to what would be expected for a method for α,α,4-trimethylphenethyl acetate.
Environmental Fate and Biotransformation of Alpha,alpha,4 Trimethylphenethyl Acetate
Biodegradation Pathways in Environmental Systems
The primary route for the environmental breakdown of alpha,alpha,4-trimethylphenethyl acetate (B1210297) is expected to be biodegradation. This process is largely mediated by microorganisms that utilize the compound as a source of carbon and energy. The biodegradation is anticipated to occur in a stepwise manner, initiating with the cleavage of the ester linkage.
Microbial degradation of alpha,alpha,4-trimethylphenethyl acetate is likely initiated by extracellular or intracellular enzymes produced by a variety of bacteria and fungi. The degradation of aromatic compounds is a common feature of soil and water microorganisms. The initial attack on the molecule is predicted to be the hydrolysis of the ester bond, a reaction catalyzed by esterase enzymes. Following this, the resulting alpha,alpha,4-trimethylphenethyl alcohol and acetic acid would enter distinct metabolic pathways.
The aromatic portion, alpha,alpha,4-trimethylphenethyl alcohol, would likely undergo oxidation of the alkyl side chain and hydroxylation of the aromatic ring by monooxygenase or dioxygenase enzymes. This would lead to the formation of catecholic intermediates, which are then susceptible to ring cleavage. The subsequent degradation of the ring-opened products would proceed through established metabolic routes such as the beta-ketoadipate pathway, ultimately leading to mineralization to carbon dioxide and water.
The acetate moiety, being a simple organic acid, can be readily assimilated by a wide range of microorganisms and utilized in central metabolic pathways such as the citric acid cycle.
The enzymatic hydrolysis of the ester bond in this compound is the critical first step in its biodegradation. This reaction is catalyzed by carboxylesterases, a ubiquitous class of enzymes found in microorganisms. The hydrolysis yields alpha,alpha,4-trimethylphenethyl alcohol and acetic acid.
Subsequent Metabolic Routes:
Alpha,alpha,4-trimethylphenethyl alcohol: The tertiary nature of the alcohol may present some steric hindrance to microbial enzymes, potentially slowing its degradation relative to simpler phenethyl alcohols. However, specialized microorganisms are capable of degrading such branched compounds. The metabolic route would likely involve initial oxidation of the methyl groups on the side chain or hydroxylation of the aromatic ring, followed by further degradation as described above.
Acetic Acid: As a readily metabolizable substrate, acetic acid is rapidly converted to acetyl-CoA by acetyl-CoA synthetase. Acetyl-CoA then enters the tricarboxylic acid (TCA) cycle for energy production or is used in various biosynthetic pathways.
The complete mineralization of a complex organic molecule like this compound in the environment is often not accomplished by a single microbial species but rather by a consortium of different microorganisms. This cooperative effort, known as metabolic commensalism or syntrophy, involves the breakdown of the parent compound into simpler intermediates by one group of microorganisms, which are then utilized by other members of the community.
For instance, one group of bacteria might be specialized in the initial hydrolysis of the ester bond, while another group might be proficient in the degradation of the resulting aromatic alcohol. A third group could then metabolize the simpler organic acids produced. This division of labor allows for a more efficient and complete degradation of the xenobiotic compound. While specific consortia for this compound have not been identified, it is reasonable to assume that a diverse microbial community would be required for its effective removal from the environment.
Environmental Persistence and Mobility of this compound
The persistence and mobility of this compound in the environment are dictated by its chemical structure and the environmental conditions it encounters. Its persistence will be determined by its resistance to biotic and abiotic degradation processes, while its mobility will be influenced by its water solubility and its tendency to adsorb to soil and sediment particles.
Specific degradation kinetic data for this compound in various environmental compartments are not available in the scientific literature. However, the degradation is expected to follow pseudo-first-order kinetics, where the rate of degradation is proportional to the concentration of the compound. The degradation half-life will vary significantly depending on the environmental matrix.
In aerobic waters: Biodegradation is likely to be the primary removal mechanism. The rate will be influenced by factors such as the microbial population density and diversity, temperature, pH, and nutrient availability.
In anaerobic sediments: Degradation is expected to be much slower than in aerobic environments. Anaerobic microorganisms may utilize different metabolic pathways for the breakdown of the aromatic ring.
In soil: The degradation rate will be influenced by soil type, organic matter content, moisture, temperature, and the presence of a competent microbial population. Adsorption to soil particles may reduce the bioavailability of the compound for microbial degradation.
The following table provides hypothetical degradation half-lives based on the behavior of structurally similar compounds:
| Environmental Compartment | Predominant Degradation Process | Hypothetical Half-life Range |
| Surface Water (aerobic) | Aerobic Biodegradation | Days to Weeks |
| Sediment (anaerobic) | Anaerobic Biodegradation | Months to Years |
| Soil (aerobic) | Aerobic Biodegradation | Weeks to Months |
This table is for illustrative purposes only and is based on general principles of environmental chemistry, not on experimental data for this compound.
No specific studies on the adsorption and leaching of this compound have been reported. However, its potential behavior can be inferred from its structure. The compound is relatively nonpolar due to the presence of the aromatic ring and the alkyl substituents, which would suggest a tendency to adsorb to organic matter in soil and sediment.
The soil organic carbon-water (B12546825) partitioning coefficient (Koc) is a key parameter used to predict the mobility of organic compounds in soil. A higher Koc value indicates stronger adsorption and lower mobility. Based on its structure, this compound is expected to have a moderate to high Koc value.
The Groundwater Ubiquity Score (GUS) is an index that can be used to estimate the leaching potential of a compound. It is calculated based on the compound's half-life in soil and its Koc value. A higher GUS score indicates a greater potential to leach into groundwater.
The following table presents estimated values for these parameters based on structurally analogous compounds:
| Parameter | Estimated Value | Implication for Environmental Mobility |
| Log Koc | 2.5 - 3.5 | Moderate to low mobility in soil |
| GUS Index | 1.8 - 2.8 | Low to moderate leaching potential |
This table presents estimated values based on the properties of similar compounds and should be interpreted with caution in the absence of experimental data for this compound.
Metabolite Identification in Environmental and Biological Matrices
Specific degradation products of this compound resulting from environmental processes have not been documented in the reviewed scientific literature. Without experimental data, the identities of potential abiotic or biotic breakdown compounds can only be hypothesized based on the molecule's structure, which includes an ester linkage and a substituted benzene (B151609) ring. Hydrolysis of the ester bond would likely yield acetic acid and α,α,4-trimethylphenethyl alcohol. Further oxidation of the aromatic ring and alkyl side-chains could theoretically occur, but these pathways have not been experimentally confirmed.
Table 1: Hypothetical Degradation Products of α,α,4-Trimethylphenethyl Acetate
| Compound Name | Chemical Formula | Potential Formation Pathway |
| Acetic acid | C₂H₄O₂ | Hydrolysis of the ester linkage |
| α,α,4-Trimethylphenethyl alcohol | C₁₁H₁₆O | Hydrolysis of the ester linkage |
Note: This table is based on theoretical chemical principles, as specific studies on the degradation of this compound are not available.
Information regarding the microbial biotransformation of this compound is not present in the available scientific literature. Studies detailing the specific microorganisms capable of degrading this compound or the enzymatic pathways involved in its metabolism have not been published. General principles of microbial degradation of similar aromatic esters suggest that bacteria and fungi could potentially utilize this compound as a carbon source, likely initiating the process through esterase-mediated hydrolysis. However, without dedicated research, such pathways remain speculative for this specific compound.
Theoretical and Computational Studies on Alpha,alpha,4 Trimethylphenethyl Acetate
Quantum Chemical Calculations of Electronic Structure and Reactivity
Quantum chemical calculations serve as a powerful tool for elucidating the fundamental electronic properties and potential behaviors of molecules at the atomic level. For alpha,alpha,4-trimethylphenethyl acetate (B1210297), these in silico methods provide insights that are often difficult to obtain through experimental means alone. researchgate.net Methods like Density Functional Theory (DFT) are commonly employed to model molecular structures and predict reactivity. mdpi.com For instance, the B3LYP functional combined with a basis set like 6-311G(d,p) is frequently used for optimizing molecular geometries and simulating solvent effects, providing a robust framework for theoretical analysis. mdpi.commdpi.com
Conformation Analysis and Energetic Landscapes
The biological and chemical activity of a flexible molecule like alpha,alpha,4-trimethylphenethyl acetate is intrinsically linked to its three-dimensional shape or conformation. Conformation analysis aims to identify the most stable arrangements of atoms (conformers) and the energy barriers between them.
The primary sources of conformational flexibility in this molecule are the rotations around the single bonds of the phenethyl acetate backbone. Theoretical studies on similar aromatic esters have utilized quantum computations to analyze torsional barriers and the energetics of molecular clusters. acs.org By performing a systematic scan of the potential energy surface (PES), where key dihedral angles are incrementally rotated, researchers can map out the energetic landscape. This process identifies low-energy conformers, corresponding to energy minima on the PES, and the transition states that connect them. researchgate.net Computational studies on related compounds like phenethyl phenyl ether have shown that including multiple low-energy reactant conformers is crucial for accurately predicting product selectivity in chemical reactions. nih.gov
The table below illustrates a hypothetical energetic landscape for this compound, showcasing the relative energies of plausible conformers. These values are representative of what would be calculated using DFT methods, such as M06-2X/6-311++G(d,p), which has been validated for thermodynamic properties of aromatic compounds. rsc.org
| Conformer | Dihedral Angle (C-C-O-C) | Relative Energy (kcal/mol) | Description |
| A | ~180° (anti-periplanar) | 0.00 | The most stable conformer with minimal steric hindrance. |
| B | ~60° (gauche) | 1.5 - 2.5 | A higher-energy conformer due to steric interactions. |
| C | ~-60° (gauche) | 1.5 - 2.5 | Energetically equivalent to conformer B. |
This is an interactive data table. You can sort and filter the data as needed.
Reaction Mechanism Predictions for Synthetic Pathways
Quantum chemistry is instrumental in predicting the viability and kinetics of synthetic pathways. A primary route to this compound is the Fischer esterification of the corresponding alcohol with acetic acid. Computational methods can model the entire reaction mechanism to determine its energetic profile.
This involves calculating the structures and energies of the reactants, products, and all intermediates and transition states along the reaction coordinate. researchgate.net For a related compound, 1-phenylethyl acetate, DFT calculations were used to investigate its gas-phase thermal decomposition, successfully identifying the transition state and determining kinetic parameters like activation energy. researchgate.net A similar approach for the esterification of this compound would involve modeling key steps:
Protonation of the acetic acid catalyst.
Nucleophilic attack of the alcohol on the protonated carbonyl carbon.
Formation of a tetrahedral intermediate.
Proton transfer and elimination of a water molecule.
Deprotonation to yield the final ester product.
| Reaction Step | Description | Calculated Activation Energy (Ea) (kcal/mol) |
| 1 | Nucleophilic attack | 15 - 20 |
| 2 | Water elimination | 10 - 15 |
This is an interactive data table. You can sort and filter the data as needed.
Molecular Dynamics Simulations in Catalyst-Substrate Interactions
Molecular dynamics (MD) simulations provide a dynamic view of molecular systems, allowing researchers to observe the time-evolution of interactions between molecules. nih.gov This is particularly valuable for studying how a substrate like this compound interacts with a catalyst, be it a biological enzyme or a chemical catalyst. All-atom MD simulations can offer detailed information on protein conformational dynamics on biologically relevant timescales. researchgate.net
Enzyme-Substrate Docking and Interaction Studies
The synthesis of esters like 1-phenylethyl acetate can be efficiently catalyzed by enzymes such as lipases. scirp.org To understand this biocatalysis at a molecular level, a combination of molecular docking and MD simulations is employed.
The process begins with molecular docking, where the 3D structure of this compound is computationally placed into the active site of a relevant enzyme (e.g., a lipase) to predict its most likely binding orientation. Following docking, MD simulations are run to assess the stability of this enzyme-substrate complex and to observe the intricate network of interactions that hold the substrate in place. nih.gov These simulations can reveal:
Key Amino Acid Residues: Identifying which residues in the active site form critical contacts with the substrate. youtube.com
Interaction Types: Characterizing the nature of the interactions, such as hydrogen bonds, hydrophobic contacts, and van der Waals forces.
Conformational Changes: Observing how the enzyme and substrate may change shape to achieve an optimal fit for catalysis.
Studies on esterases have shown that structural parameters like the "active site effective volume" can be a key determinant of an enzyme's substrate range. acs.org The dynamic stability of the enzyme-substrate complex, as measured by its lifetime in an MD trajectory, can correlate with experimental kinetic parameters like the Michaelis constant (K_M). nih.gov
| Interacting Residue (Hypothetical Lipase) | Interaction Type | Distance (Å) | Role in Catalysis |
| Serine | Hydrogen Bond (with C=O) | ~2.9 | Part of the catalytic triad; polarizes the ester carbonyl group. |
| Histidine | Hydrogen Bond | ~3.1 | Part of the catalytic triad; acts as a general base. |
| Leucine | Hydrophobic | ~3.8 | Stabilizes the non-polar p-tolyl group of the substrate. |
| Tryptophan | Hydrophobic | ~4.0 | Stabilizes the aromatic ring via pi-stacking interactions. |
This is an interactive data table. You can sort and filter the data as needed.
Solvent Effects on Reaction Dynamics
The choice of solvent can significantly impact reaction rates and equilibria. MD simulations are an excellent tool for investigating these effects at a molecular level. While quantum chemical calculations can incorporate solvent effects through implicit continuum models, MD simulations use an explicit representation, where thousands of individual solvent molecules are included in the simulation box. mdpi.com
A simulation of the esterification reaction in a specific solvent would allow researchers to study the explicit interactions between solvent molecules and the reactants, intermediates, and transition states. This can reveal how the solvent shell organizes around the reacting species and how it stabilizes or destabilizes the transition state, thereby affecting the reaction's activation energy. Classical MD simulations using force fields like OPLS-AA have been successfully used to study the properties of aromatic ester solvents, providing valuable molecular-level structural information. acs.org
Chemoinformatics and QSAR (Quantitative Structure-Activity Relationship) Modeling in Chemical Design
Chemoinformatics applies computational methods to solve chemical problems, with a significant focus on drug and materials design. One of its core methodologies is the Quantitative Structure-Activity Relationship (QSAR), which aims to build mathematical models that correlate a compound's chemical structure with a specific property, such as biological activity or, in the case of fragrance compounds, odor intensity. nih.gov
For a molecule like this compound, which likely possesses fragrance properties, QSAR can be a valuable tool in chemical design. The typical QSAR workflow involves:
Data Collection: Assembling a training set of structurally diverse fragrance compounds with experimentally measured values for the property of interest (e.g., odor perception threshold).
Descriptor Calculation: For each molecule, a large number of numerical values, known as molecular descriptors, are calculated. These descriptors encode different aspects of the molecular structure, including electronic, topological, and steric properties. Various software packages like MOE, Dragon, and CoMFA are used for this purpose. acs.org
Model Development: Statistical or machine learning algorithms—such as k-nearest neighbors (kNN) classification, Support Vector Machines (SVM), or decision trees—are used to find a mathematical equation that best links the descriptors to the observed activity. nih.govsemanticscholar.org
Model Validation: The model's predictive power is rigorously tested using techniques like leave-one-out cross-validation and by using an external test set of compounds not included in the model-building process. nih.gov This ensures the model is robust and not overfitted.
Combinatorial QSAR approaches explore multiple combinations of descriptor sets and modeling methods to enhance the probability of finding a statistically significant and predictive model. nih.govacs.org Such models can then be used to predict the properties of novel, un-synthesized compounds, guiding the design of new fragrance molecules with desired characteristics. nih.govnih.gov
| Descriptor Type | Example Descriptor | Correlation with Odor Intensity |
| Electronic | Dipole Moment | Positive |
| Steric | Molecular Volume | Positive |
| Topological | Wiener Index | Negative |
| Hydrophobicity | LogP | Positive |
This is an interactive data table. You can sort and filter the data as needed.
Emerging Research Directions and Future Perspectives for Alpha,alpha,4 Trimethylphenethyl Acetate
Integration of Artificial Intelligence and Machine Learning in Synthesis Optimization
The synthesis of alpha,alpha,4-trimethylphenethyl acetate (B1210297), like many complex organic molecules, involves navigating a multidimensional space of reaction parameters, including temperature, pressure, catalyst choice, and reactant concentrations. Traditionally, optimizing these parameters has been a labor-intensive and often intuitive process. However, the advent of artificial intelligence (AI) and machine learning (ML) is set to revolutionize this field by introducing data-driven strategies for synthesis optimization. beilstein-journals.orgresearchgate.net
Machine learning algorithms can analyze vast datasets from previous chemical reactions to identify complex patterns and relationships that may not be apparent to human researchers. researchgate.net For the synthesis of alpha,alpha,4-trimethylphenethyl acetate, ML models can be trained to predict reaction outcomes, such as yield and purity, based on a given set of conditions. This predictive capability allows for the in silico screening of numerous reaction setups, saving significant time and resources that would otherwise be spent on physical experimentation. researchgate.net
The integration of high-throughput experimentation (HTE) with ML is another promising avenue. beilstein-journals.org Automated systems can perform a large number of reactions in parallel, generating the rich datasets needed to train robust ML models. These models, in turn, can guide subsequent rounds of HTE, creating a closed-loop system for rapid and efficient reaction optimization. synthical.com
| Feature | Traditional Optimization | AI-Driven Optimization |
|---|---|---|
| Methodology | One-factor-at-a-time, Design of Experiments (DoE) | Machine learning algorithms (e.g., Bayesian optimization, random forests) mdpi.comduke.edu |
| Data Requirement | Relies on smaller, manually collected datasets | Requires large, high-quality datasets, often from HTE beilstein-journals.org |
| Efficiency | Labor-intensive and time-consuming | Accelerated discovery of optimal conditions researchgate.net |
| Predictive Power | Limited to the experimental design | Can predict outcomes for untested conditions researchgate.net |
| Resource Utilization | Can lead to significant consumption of materials and energy | Minimizes waste by identifying optimal paths with fewer experiments |
Development of Sustainable Production Technologies for this compound
The chemical industry is increasingly under pressure to adopt greener and more sustainable manufacturing processes. The production of this compound is no exception, with research focusing on minimizing environmental impact through the use of renewable feedstocks, eco-friendly catalysts, and energy-efficient processes. researchgate.net
A key area of development is the use of biocatalysis, which employs enzymes or whole microorganisms to carry out chemical transformations. rsc.org For the synthesis of acetate esters, lipases are highly effective biocatalysts. A potential sustainable route for this compound could involve the enzymatic esterification of alpha,alpha,4-trimethylphenethyl alcohol with an acyl donor. This approach offers several advantages over traditional chemical synthesis, including high selectivity, mild reaction conditions (lower temperature and pressure), and the avoidance of hazardous acid or base catalysts. researchgate.netrsc.org Furthermore, engineering terpene synthases and related enzymes could open pathways to produce the precursor alcohol from renewable bio-based sources. rsc.orgresearchgate.net
The choice of solvent is another critical factor in green chemistry. Traditional syntheses often rely on volatile organic compounds (VOCs) that pose environmental and health risks. Research is directed towards replacing these with green solvents such as water, supercritical fluids, or bio-derived solvents like ethyl acetate. pen2print.org The development of solvent-free reaction conditions or the use of biphasic systems, where the product can be easily separated from the aqueous enzyme phase, are also promising strategies for a more sustainable production process. researchgate.netrsc.org
Flow chemistry, particularly when combined with biocatalysis, presents a scalable and efficient manufacturing technology. cornell.edu Continuous flow reactors offer superior heat and mass transfer, improved safety, and the potential for process automation, leading to higher yields and purity in the final product. cornell.edu
Table 2: Comparison of Conventional and Sustainable Production Methods
| Aspect | Conventional Chemical Synthesis | Sustainable Biocatalytic Synthesis |
|---|---|---|
| Catalyst | Strong acids (e.g., sulfuric acid) or bases | Enzymes (e.g., lipases) rsc.org |
| Reaction Conditions | High temperatures and pressures | Mild temperatures and atmospheric pressure |
| Solvents | Often uses volatile organic compounds (VOCs) | Green solvents (e.g., water, bio-solvents) or solvent-free conditions pen2print.org |
| Byproducts | Can generate significant waste and hazardous byproducts | Minimal waste, often biodegradable byproducts |
| Energy Consumption | Typically higher due to harsh conditions | Lower energy requirements |
| Feedstock Source | Primarily petrochemical-based | Potential for renewable, bio-based feedstocks rsc.org |
Exploration of Novel Applications in Materials Science and Green Chemistry (excluding clinical human trials)
While this compound is primarily known for its use in fragrances, its chemical structure suggests potential for novel applications in materials science and as a component in green chemistry formulations.
In materials science, the aromatic ring and the ester group of the molecule offer functionalities that could be exploited in the synthesis of new polymers. As a monomer or a modifying agent, it could be incorporated into polyester (B1180765) or polycarbonate chains to impart specific properties such as increased thermal stability, altered refractive index, or enhanced hydrophobicity. The bulky trimethylphenethyl group could influence the polymer's morphology and mechanical properties. Research in this area could lead to the development of specialty polymers with tailored characteristics for advanced applications. The broader field of using terpene-based structures as building blocks for sustainable polymers is a growing area of research that could provide a model for the application of similar aromatic compounds. researchgate.net
In the realm of green chemistry, this compound could be investigated as a high-boiling point, low-volatility green solvent. Its ester functionality makes it a potential replacement for more hazardous solvents like certain phthalates or glycol ethers in specific applications. The principles of green chemistry encourage the design of safer chemicals, and evaluating the toxicological and environmental profile of this compound could position it as a benign alternative in formulations where a non-volatile, aromatic solvent is required. researchgate.netacs.org
Another potential application lies in its use as a biorenewable plasticizer. Plasticizers are added to polymers to increase their flexibility, and there is a significant drive to develop safer, non-toxic, and bio-based alternatives to conventional plasticizers. The molecular structure of this compound could allow it to effectively plasticize certain polymers, and its synthesis from potentially bio-derived precursors would align with sustainability goals.
Table 3: Potential Novel Applications and Alignment with Green Chemistry Principles
| Potential Application | Relevant Properties | Green Chemistry Principle(s) Alignment |
|---|---|---|
| Polymer Monomer/Modifier | Aromatic ring, ester group, bulky alkyl substituent | Use of Renewable Feedstocks (if derived from bio-sources), Designing Safer Chemicals researchgate.net |
| Green Solvent | High boiling point, low volatility, ester functionality | Safer Solvents and Auxiliaries researchgate.net |
| Biorenewable Plasticizer | Molecular structure compatible with polymer chains | Designing Safer Chemicals, Use of Renewable Feedstocks researchgate.net |
Q & A
Q. What experimental strategies resolve contradictions in reported bioactivity data of this compound across in vitro and in vivo models?
- Methodological Answer : Conduct dose-response studies with standardized vehicle controls to account for metabolic variability. Use multivariate regression to isolate confounding factors (e.g., enzymatic degradation by acetate CoA-transferases ). Validate findings through triangulation: compare results from LC-MS/MS quantification, bioassays, and computational docking simulations targeting putative receptors. Address skewed data distributions by applying bootstrapping or Bayesian statistical models to improve reliability .
Q. How does the stereochemical configuration of This compound influence its interaction with microbial communities in environmental samples?
- Methodological Answer : Perform enantioselective biodegradation assays using microbial consortia from acetate-rich environments (e.g., reactors ). Track enantiomer persistence via chiral HPLC and correlate with metagenomic data to identify degradative pathways. Use alpha diversity indices (Shannon, Simpson) to assess microbial community shifts under enantiomer-specific exposure conditions .
Q. What are the challenges in determining the thermodynamic stability of This compound under varying pH and temperature conditions?
- Methodological Answer : Employ differential scanning calorimetry (DSC) to measure phase transitions and accelerated stability testing (e.g., 40°C/75% RH for 6 months). Model degradation kinetics using Arrhenius equations, and validate with real-time NMR monitoring of ester hydrolysis. Address data variability by calculating confidence intervals (e.g., 95% CI) for degradation rates .
Data Contradiction and Validation
Q. How should researchers address discrepancies in regulatory classifications of This compound across jurisdictions?
- Methodological Answer : Cross-reference hazard assessments from JECFA, ECHA, and FDA databases . Use consensus-building frameworks (e.g., Delphi method) with expert panels to harmonize classification criteria. Document disagreements using Krippendorff’s Alpha to quantify coding reliability in qualitative analyses of regulatory texts .
Tables for Methodological Reference
| Statistical Metric | Purpose | Threshold | Reference |
|---|---|---|---|
| Krippendorff’s Alpha | Inter-rater reliability | ≥0.80 (acceptable) | |
| Shannon Diversity Index | Microbial community analysis | Higher = greater diversity |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
